2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide
Overview
Description
2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-difluorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H13ClF3N3OS2 and its molecular weight is 419.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.0140666 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Methodologies : Research has focused on developing methods for synthesizing thiocarboxyhydrazones, including various chloro- and fluoro-substituted derivatives. These methodologies often involve condensation reactions and aim to produce compounds with potential biological activities (Zenghe Liu, 2015) Synthesis, Structures and Antimicrobial Activity of Chloro- and Fluoro-Substituted Thiocarboxyhydrazones.
- Structural Characterization : Compounds similar to the one have been characterized by elemental analysis, IR, UV-vis spectra, and single crystal X-ray diffraction. These studies reveal the influence of chloro- and fluoro-substitutes on the molecular structure, highlighting the importance of hydrogen bonds and π···π interactions in stabilizing the crystal structures (Zenghe Liu, 2015) Synthesis, Structures and Antimicrobial Activity of Chloro- and Fluoro-Substituted Thiocarboxyhydrazones.
Potential Biological Applications
- Antimicrobial Activities : Various synthesized thiocarboxyhydrazone derivatives have been tested for antimicrobial activities, showing effectiveness against certain bacteria. This indicates the potential of these compounds in developing new antimicrobial agents (Zenghe Liu, 2015) Synthesis, Structures and Antimicrobial Activity of Chloro- and Fluoro-Substituted Thiocarboxyhydrazones.
- Optical Probes and Sensors : Derivatives containing hydrazinecarbothioamide groups have been developed as optical probes for detecting heavy metals such as Hg2+ and Ag+, demonstrating the utility of these compounds in environmental monitoring and safety assessments (W. Shi et al., 2016) Simple-structured, hydrazinecarbothioamide derivatived dual-channel optical probe for Hg2+ and Ag+.
Properties
IUPAC Name |
1-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]-3-(2,4-difluorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3OS2/c17-12-5-10(18)2-1-9(12)7-26-8-15(24)22-23-16(25)21-14-4-3-11(19)6-13(14)20/h1-6H,7-8H2,(H,22,24)(H2,21,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQKBGVJNAZPHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CSCC(=O)NNC(=S)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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